molecular formula C6H4ClN3S B13676569 7-Chlorothiazolo[4,5-c]pyridin-2-amine

7-Chlorothiazolo[4,5-c]pyridin-2-amine

Katalognummer: B13676569
Molekulargewicht: 185.64 g/mol
InChI-Schlüssel: FNNKXTPXXHNMAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chlorothiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorothiazolo[4,5-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the preparation of a thiazole intermediate, which is then fused with a pyridine ring under specific reaction conditions. For instance, the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

7-Chlorothiazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives .

Wissenschaftliche Forschungsanwendungen

7-Chlorothiazolo[4,5-c]pyridin-2-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Chlorothiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various pharmacological effects, such as antimicrobial or anti-inflammatory activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 7-Chlorothiazolo[4,5-c]pyridin-2-amine include other thiazolo[4,5-b]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique chlorine substitution at the 7-position, which can significantly influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain molecular targets, thereby increasing its potency and efficacy in various applications .

Eigenschaften

Molekularformel

C6H4ClN3S

Molekulargewicht

185.64 g/mol

IUPAC-Name

7-chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine

InChI

InChI=1S/C6H4ClN3S/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H,(H2,8,10)

InChI-Schlüssel

FNNKXTPXXHNMAT-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=C(C=N1)Cl)SC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.